2-Aminopent-4-ynamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

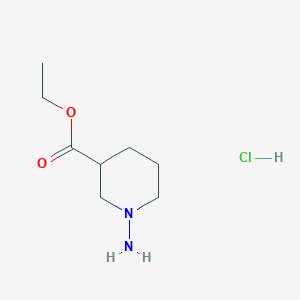

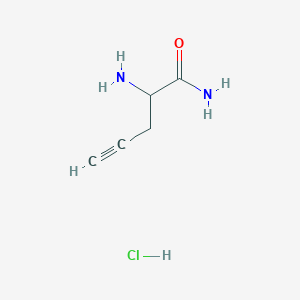

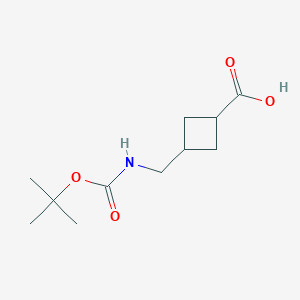

2-Aminopent-4-ynamide hydrochloride is a chemical compound with the CAS Number: 375859-33-9 . It has a molecular weight of 148.59 and its IUPAC name is 2-amino-4-pentynamide hydrochloride . The compound is typically stored at 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Aminopent-4-ynamide hydrochloride is1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Ynamides, such as 2-Aminopent-4-ynamide hydrochloride, are unique alkynes with a carbon–carbon triple bond directly attached to the nitrogen atom bearing an electron-withdrawing group . The alkyne is strongly polarized by the electron-donating nitrogen atom, but its high reactivity can be finely tempered by the electron-withdrawing group . This makes ynamides suitable for use in various chemical reactions, including catalytic intermolecular annulations .Physical And Chemical Properties Analysis

2-Aminopent-4-ynamide hydrochloride is a powder that is stored at 4°C . Its molecular formula is C5H9ClN2O and it has a molecular weight of 148.59 g/mol .Scientific Research Applications

Medicinal Chemistry: Synthesis of Novel Compounds

2-Aminopent-4-ynamide hydrochloride serves as a building block in the synthesis of various pharmacologically active molecules. Its amide group and alkyne moiety make it a versatile precursor for the creation of new drugs through click chemistry reactions .

Biochemistry: Enzyme Inhibition Studies

Researchers utilize this compound in biochemistry to study enzyme-substrate interactions. It can act as an inhibitor or a substrate analog to dissect the mechanisms of enzymes involved in amino acid metabolism .

Industrial Chemistry: Material Precursor

In the industrial sector, 2-Aminopent-4-ynamide hydrochloride is used as a chemical precursor for the synthesis of polymers and advanced materials that require specific functional groups for further chemical modifications .

Environmental Science: Analytical Standard

This compound is employed as an analytical standard to calibrate instruments and validate methods in environmental sampling and pollutant analysis, ensuring accurate and reliable measurements .

Materials Science: Nanotechnology

Due to its reactive functional groups, 2-Aminopent-4-ynamide hydrochloride is used in nanotechnology for modifying the surface properties of nanoparticles, which can be applied in drug delivery systems and diagnostic tools .

Chemical Education: Laboratory Synthesis

This compound is also used in academic settings for teaching advanced organic synthesis techniques, allowing students to practice and understand the principles of amide bond formation and alkyne chemistry .

Pharmaceutical Testing: Reference Standard

In pharmaceutical testing, 2-Aminopent-4-ynamide hydrochloride is utilized as a reference standard to ensure the quality and consistency of drug formulations during the quality control process .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

2-aminopent-4-ynamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H2,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUURJVZZIYPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopent-4-ynamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)

![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)